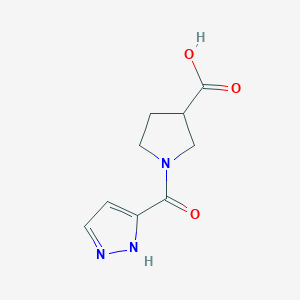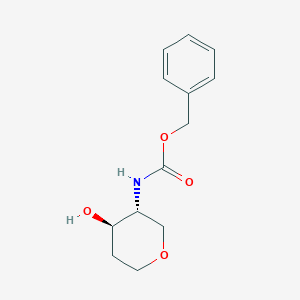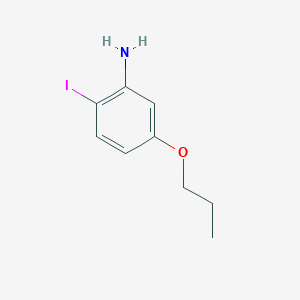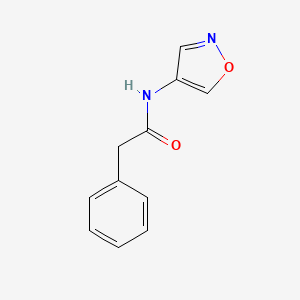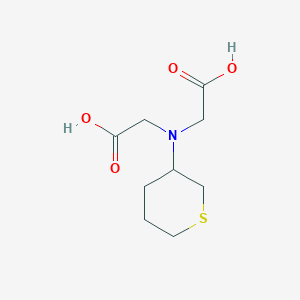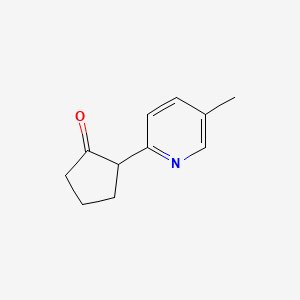
Rel-(1S,2S,4S)-4-methoxy-2-methylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1S,2S,4S)-4-methoxy-2-methylcyclohexane-1-carboxylic acid is an organic compound with a unique stereochemistry. This compound is characterized by its cyclohexane ring substituted with a methoxy group at the 4-position and a carboxylic acid group at the 1-position. The stereochemistry of the compound is defined by the (1S,2S,4S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,2S,4S)-4-methoxy-2-methylcyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Methoxylation: Introduction of the methoxy group at the 4-position can be achieved through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Stereochemical Control: The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials to ensure the desired (1S,2S,4S) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(1S,2S,4S)-4-methoxy-2-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Rel-(1S,2S,4S)-4-methoxy-2-methylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of Rel-(1S,2S,4S)-4-methoxy-2-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Rel-(1S,2S,4R)-4-methoxy-2-methylcyclohexane-1-carboxylic acid: Differing only in the stereochemistry at the 4-position.
Rel-(1S,2S,4S)-4-hydroxy-2-methylcyclohexane-1-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
Rel-(1S,2S,4S)-4-methoxy-2-methylcyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both methoxy and carboxylic acid functional groups. This combination of features makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(1S,2S,4S)-4-methoxy-2-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11)/t6-,7-,8-/m0/s1 |
InChI Key |
XEHKFNLUNABMTO-FXQIFTODSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CC[C@@H]1C(=O)O)OC |
Canonical SMILES |
CC1CC(CCC1C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12995475.png)

